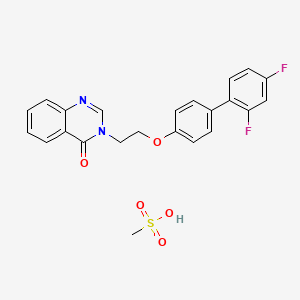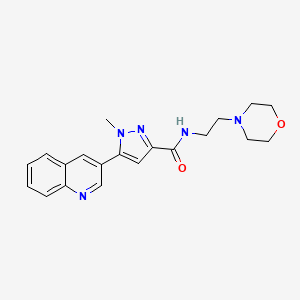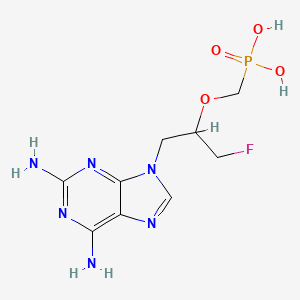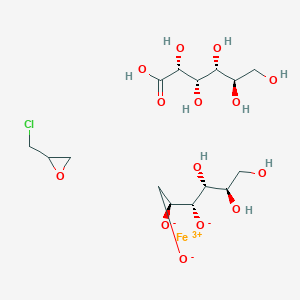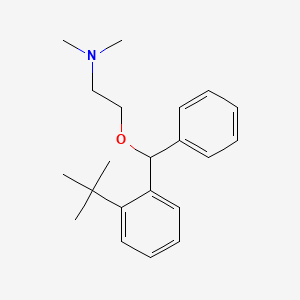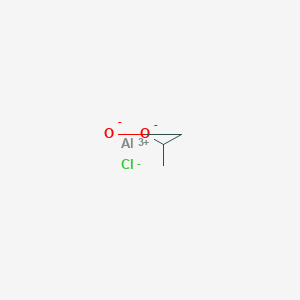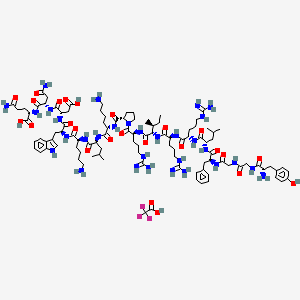
Bufenadrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bufenadrine is a derivative of diphenhydramine, originally developed as an anti-motion sickness drug. prolonged toxicity studies in rats revealed liver toxicity, leading to the discontinuation of further clinical evaluation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bufenadrine typically involves the reaction of diphenhydramine with various reagents to introduce specific functional groups. The exact synthetic routes and reaction conditions are not widely documented in public literature, but it generally involves standard organic synthesis techniques such as nucleophilic substitution and reduction reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product
Análisis De Reacciones Químicas
Types of Reactions
Bufenadrine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halogens, alkylating agents, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Aplicaciones Científicas De Investigación
Bufenadrine has been studied primarily for its potential use in treating motion sickness. due to its liver toxicity, its applications in medicine have been limited. In scientific research, it may still be used as a reference compound for studying the effects of diphenhydramine derivatives and their pharmacological properties.
Mecanismo De Acción
Bufenadrine exerts its effects by interacting with histamine receptors in the body, similar to diphenhydramine It likely acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing symptoms of motion sickness
Comparación Con Compuestos Similares
Bufenadrine is similar to other diphenhydramine derivatives, such as diphenhydramine itself and dimenhydrinate. These compounds share similar mechanisms of action and pharmacological effects but differ in their specific chemical structures and toxicity profiles. This compound’s uniqueness lies in its specific structural modifications, which were intended to enhance its anti-motion sickness properties but ultimately led to increased liver toxicity.
List of Similar Compounds
- Diphenhydramine
- Dimenhydrinate
- Chlorpheniramine
- Brompheniramine
This compound’s development highlights the challenges in drug design, where modifications to improve efficacy can sometimes lead to unintended adverse effects.
Propiedades
Número CAS |
33431-12-8 |
|---|---|
Fórmula molecular |
C21H29NO |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
2-[(2-tert-butylphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NO/c1-21(2,3)19-14-10-9-13-18(19)20(23-16-15-22(4)5)17-11-7-6-8-12-17/h6-14,20H,15-16H2,1-5H3 |
Clave InChI |
OGNRRAFRDFGFKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


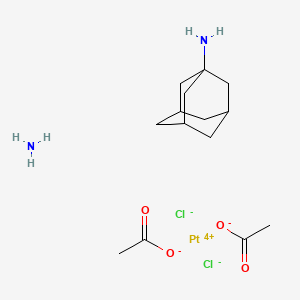
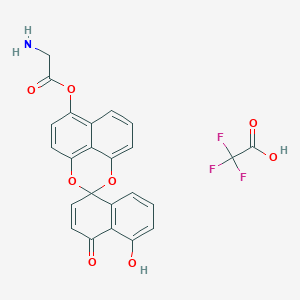

![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
